ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate
Description
Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate is a hybrid molecule combining a benzofuran core with an adamantane moiety linked via an amide group. The benzofuran ring system is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the adamantane group contributes high lipophilicity and metabolic stability . This compound’s design likely aims to synergize the antioxidant and anti-inflammatory properties observed in adamantane-containing esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) with the benzofuran scaffold’s bioactivity .
Properties
IUPAC Name |
ethyl 3-(adamantane-1-carbonylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-26-20(24)19-18(16-5-3-4-6-17(16)27-19)23-21(25)22-10-13-7-14(11-22)9-15(8-13)12-22/h3-6,13-15H,2,7-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCJRNJTFHZQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Adamantane Moiety: The adamantane-1-amido group is introduced through an amide coupling reaction. This can be achieved by reacting adamantane-1-carboxylic acid with an amine derivative of the benzofuran compound in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-methanol.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds with similar structural features exhibit significant antiviral activity. For example, derivatives containing adamantane moieties have shown efficacy against viruses such as influenza and HIV. The unique structure of ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate may enhance its binding affinity to viral targets, potentially inhibiting viral replication.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. However, specific minimum inhibitory concentration (MIC) values require further investigation to establish its efficacy.
Anticancer Potential
The compound is being explored for its anticancer potential. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways. The structural features of this compound may enhance its interaction with target proteins involved in cancer cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects related to this compound:
- Antimycobacterial Evaluation : A study demonstrated enhanced antimycobacterial activity for adamantanol-based indoleamides compared to their adamantane counterparts, suggesting that modifications to the adamantane structure can significantly impact biological efficacy.
- Cytotoxicity Assessments : Research on similar adamantane derivatives indicated varying levels of cytotoxicity against different cell lines, highlighting the importance of structural modifications in optimizing therapeutic profiles.
Mechanism of Action
The mechanism of action of ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The adamantane group can enhance membrane permeability, facilitating drug delivery.
Biological Pathways: The compound can act as a ligand, binding to proteins or nucleic acids and affecting their function.
Comparison with Similar Compounds
Core Scaffold and Substituents
- Target Compound : Features a benzofuran core substituted at the 3-position with an adamantane-1-amido group and at the 2-position with an ethyl carboxylate.
- Adamantane-Based Esters () : Derivatives like 2-(adamantan-1-yl)-2-oxoethyl benzoates (e.g., 2a–2r) possess a benzoate ester scaffold linked to adamantane via an oxoethyl group. These compounds adopt a synclinal conformation in crystals, with head-to-tail packing .
- Ethyl 3-(Aminomethyl)-1-Benzofuran-2-Carboxylate (): Substituted with an aminomethyl group at the 3-position, lacking the adamantane moiety. This structural simplicity may reduce lipophilicity compared to the target compound .
- Triazole-Substituted Analogs (): Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}-1-benzofuran-2-carboxylate incorporates a triazole ring and an anilino group, introducing nitrogen-rich regions that may enhance solubility or metal coordination .
Key Differences
- Amide vs. Ester Linkage : The target compound’s amide group (vs. esters in ) may improve hydrolytic stability and hydrogen-bonding capacity, critical for receptor interactions.
- Benzofuran vs.
Pharmacological Activities
Antioxidant and Anti-Inflammatory Effects
- Adamantane-Based Esters () : Demonstrated selective antioxidant activity, with 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate outperforming standard antioxidants in radical scavenging. Nitrogen-containing derivatives (2p, 2q, 2r) exhibited superior anti-inflammatory effects (>100% inhibition of protein denaturation vs. diclofenac sodium) .
- The benzofuran core may further modulate activity through enhanced membrane permeability.
Physicochemical Properties
- Lipophilicity: Adamantane’s hydrophobicity likely increases the target compound’s logP relative to aminomethyl () or triazole-containing analogs (), impacting bioavailability.
- Conformational Stability : Synclinal conformations in adamantane esters () may translate to similar packing or intramolecular interactions in the target compound, though the benzofuran core could impose steric constraints.
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Compounds
Table 2: Physicochemical Properties
Research Implications
The structural hybridity of this compound positions it as a promising candidate for anti-inflammatory and antioxidant applications, building on ’s findings for adamantane derivatives. Future studies should prioritize synthesizing this compound to validate its bioactivity and compare its efficacy directly with 2p–2r . Additionally, crystallographic analysis (e.g., using SHELX software ) could elucidate conformational preferences and packing patterns, informing structure-activity relationships.
Biological Activity
Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 299.35 g/mol
This compound features an adamantane moiety, which is known for enhancing bioactivity due to its unique three-dimensional structure. The presence of the benzofuran ring contributes to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibitory effects against respiratory syncytial virus (RSV), with an effective concentration (EC50) of 0.32 µM and a selectivity index (SI) indicating favorable therapeutic windows .
Anticancer Activity
The anticancer properties of derivatives of this compound have also been explored. For example, pyridopyrazolo derivatives that share structural similarities with this compound showed IC50 values as low as 3.89 µM against MCF-7 breast cancer cells . This suggests that modifications to the adamantane and benzofuran components could enhance anticancer efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Adamantane Substituents : The introduction of different functional groups on the adamantane core can modify binding affinity and selectivity towards specific biological targets.
- Benzofuran Modifications : Alterations at the benzofuran position have shown to impact both antiviral and anticancer activity. For instance, substituents at the 3-position of the benzofuran ring have been critical for maintaining activity levels .
Case Study 1: Antiviral Efficacy
In a study assessing the efficacy of various compounds against RSV, this compound was tested alongside other derivatives. The results indicated that structural modifications significantly impacted antiviral potency, with certain derivatives achieving EC50 values below 0.5 µM .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of related compounds in various cancer cell lines including colon and breast cancer models. Compounds structurally similar to this compound exhibited promising results with IC50 values ranging from 3 to 10 µM depending on the specific cell line tested .
Comparative Biological Activity Table
| Compound Name | Structure | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|---|
| Ethyl derivative A | Structure A | 0.32 | 3.7 | 12 |
| Ethyl derivative B | Structure B | >10 | ND | ND |
| Ethyl derivative C | Structure C | 3.19 | >90 | >28 |
Note: EC50 = Effective Concentration for 50% inhibition; CC50 = Cytotoxic Concentration for 50% inhibition; SI = Selectivity Index.
Q & A
How can researchers optimize the synthesis of ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. For analogous benzofuran carboxylates, conventional methods involve coupling adamantane-1-carboxylic acid derivatives with benzofuran precursors via amidation or C–H activation. Key variables include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) for C–H arylation .
- Temperature control : Stepwise heating (e.g., 90–95°C for 9 hours) to minimize side reactions .
- Purification : Sequential washing with 2N HCl and NaOH to remove unreacted amines/acids, followed by crystallization from aqueous ethanol .
Advanced Tip : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) reduces reaction time and improves regioselectivity for similar benzofuran analogs .
What structural characterization techniques are critical for confirming the regiochemistry of the adamantane-1-amido substituent in this compound?
Methodological Answer:
- X-ray crystallography : Resolves adamantane’s rigid bicyclic structure and confirms amide bond orientation (e.g., torsion angles between benzofuran and adamantane moieties) .
- NMR spectroscopy :
- ¹H NMR : Adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm), while benzofuran protons show deshielded aromatic signals (δ 6.8–8.2 ppm) .
- ¹³C NMR : Carbonyl carbons (amide C=O at ~168–170 ppm; ester C=O at ~165–167 ppm) differentiate substituent positions .
Advanced Tip : Dynamic NMR experiments can detect conformational flexibility in the amide linkage under varying temperatures .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the adamantane moiety in this compound?
Methodological Answer:
- Systematic substitutions : Replace adamantane with cyclohexane or norbornane to assess hydrophobicity/steric effects.
- In vitro assays : Compare binding affinity (e.g., IC₅₀) to target proteins (e.g., viral proteases or GPCRs) using fluorescence polarization or SPR .
Advanced Tip : Molecular docking (AutoDock Vina, Schrödinger) predicts adamantane’s interaction with hydrophobic binding pockets, guiding SAR prioritization .
What experimental strategies address poor aqueous solubility caused by the adamantane group?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the ethyl carboxylate position .
- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vitro assays .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
How can computational modeling resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-analysis : Cross-validate activity datasets (e.g., PubChem BioAssay) to identify assay-specific variables (e.g., cell line heterogeneity) .
- MD simulations : Simulate compound-receptor interactions over 100 ns to confirm binding stability vs. transient artifacts .
Data Table :
| Assay Type | Reported IC₅₀ (μM) | Proposed Confounding Factor |
|---|---|---|
| Enzymatic | 0.5–1.2 | Buffer pH variability |
| Cellular | 5.8–12.4 | Membrane permeability |
What protocols ensure reproducibility in multi-step syntheses involving adamantane-1-carboxylic acid derivatives?
Methodological Answer:
- Quality control : Validate adamantane-1-carboxylic acid purity (>98%) via HPLC (C18 column, 70:30 MeOH/H₂O) before use .
- Step monitoring : Use TLC (silica gel, hexane/EtOAc 3:1) to track amidation progress .
How should researchers design experiments to investigate oxidative degradation pathways of this compound?
Methodological Answer:
- Forced degradation : Expose to H₂O₂ (3%, 40°C, 24h) and analyze degradation products via LC-MS .
- Radical scavengers : Add BHT (0.1% w/v) to reaction mixtures to assess ROS-mediated degradation .
What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify crystalline vs. amorphous forms .
- DSC : Monitor endothermic peaks (melting points) to detect polymorphic transitions .
How can researchers validate the proposed anti-inflammatory mechanism of this compound in vitro?
Methodological Answer:
- NF-κB inhibition assay : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) .
- COX-2 selectivity : Compare IC₅₀ against COX-1 and COX-2 isoforms using fluorometric kits .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
